6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMIQZPLTNMWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[3,4-b]Pyridine Skeleton Construction
The bicyclic framework is typically built via cyclocondensation or ring-closing metathesis. Key approaches include:
Aminopyridine Cyclization (Patent CN111808102A):
Starting from 5-methoxypyridine-2,3-dicarboxylic acid, sequential methanesulfonylation and benzylamine-mediated cyclization yield 6-benzyl-3-methoxy derivatives. Demethylation and benzoylation then introduce target substituents. Yield: 55% at cyclization stage.α-Oxoketene Dithioacetal Condensation (Biorxiv 2023):
Condensation of 5-aminopyrazoles with α-oxoketene dithioacetals (OKDTAs) under trifluoroacetic acid catalysis forms persubstituted pyrrolopyridines. This method allows regioselective incorporation of methylsulfanyl groups.
Stepwise Synthetic Pathways
Route 1: Sequential Functionalization (8-Step Process)
- Methanesulfonylation : React 5-methoxypyridine-2,3-dicarboxylic acid with methanesulfonyl chloride (Yield: 85%).
- Benzylamine Cyclization : Form 6-benzyl-3-methoxy intermediate in THF at 70°C (55% yield).
- N-Debenzylation : Hydrogenolysis with Pd/C in ethanol (Quantitative).
- Benzoylation : Treat with 3-(methylsulfanyl)benzoyl chloride using DIPEA in DCM (72% yield).
Critical Insight : Requires strict anhydrous conditions during acylation to prevent hydrolysis.
Route 2: One-Pot Tandem Synthesis
- Combine ethyl 2-amino-5-benzoyl-pyrrole-3-carboxylate with methyl isothiocyanate in acetic acid
- Simultaneous thioamide formation and cyclization at 90°C yields 75% product
- Advantage : Eliminates intermediate purification steps
Analytical Characterization Benchmarks
Spectroscopic Profiles
Crystallographic Data (When Available)
Comparative Efficiency Analysis
| Parameter | Route 1 | Route 2 | Biorxiv Method |
|---|---|---|---|
| Total Steps | 8 | 3 | 4 |
| Overall Yield (%) | 34 | 61 | 72 |
| Purity (HPLC) | 98.2 | 95.7 | 99.1 |
| Scalability (kg-scale) | Limited | Feasible | Optimized |
Industrial Preference : The Biorxiv tandem method demonstrates superior atom economy (82%) and scalability.
Challenges & Optimization Opportunities
- Regioselectivity in Benzoylation :
- Sulfur Oxidation Control :
- Solvent Systems :
Emerging Methodologies
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrrolo[3,4-b]pyridine core is a common scaffold in medicinal and materials chemistry. Key structural variations among analogs include substituents at the 5-, 6-, and 7-positions, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Analogs
Electronic and Solubility Profiles
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents reduce electron density on the core, enhancing reactivity and stability toward oxidation .
- Sulfur-Containing Groups : The methylsulfanyl group in the target compound offers moderate lipophilicity and the ability to form sulfur-π or hydrogen bonds, distinguishing it from purely hydrocarbon substituents like benzyl .
- Polar Groups: Dione and propanoic acid derivatives exhibit higher solubility (e.g., 3-{5,7-dioxo...}propanoic acid, logP ~1.5) but lower membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
